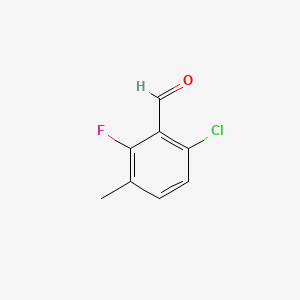

6-Chloro-2-fluoro-3-methylbenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZOMBUJFMOEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361491 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-59-7 | |

| Record name | 6-Chloro-2-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286474-59-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Synthesis, Reactivity, and Applications

This document provides an in-depth technical examination of 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7), a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, the nuances of its chemical behavior, and its strategic importance as a molecular building block. We will delve into its physicochemical properties, plausible synthetic pathways, characteristic reactivity, and essential safety protocols, grounding our discussion in established chemical principles and authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde whose utility is derived from the unique interplay of its functional groups. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the chloro, fluoro, and methyl substituents modulate the electronic and steric properties of the aromatic ring, influencing its reactivity and providing specific vectors for molecular elaboration.

The molecule's inherent reactivity makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the halogen atoms enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4][5]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [6][7][8] |

| Molecular Formula | C₈H₆ClFO | [6][7][8] |

| Molecular Weight | 172.59 g/mol | [6][8] |

| Appearance | Data not consistently available; likely a solid or liquid. | |

| Boiling Point | 249 °C | [7][8][9][10] |

| Density | 1.3 g/mL at 25 °C | [7][8] |

| Refractive Index (n20/D) | 1.548 | [7][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [7][8] |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N | [7][8] |

| SMILES String | Cc1ccc(Cl)c(C=O)c1F | [7][8] |

Strategic Synthesis: A Directed ortho-Metalation Approach

While multiple routes to substituted benzaldehydes exist, the specific substitution pattern of this compound lends itself particularly well to a strategy involving Directed ortho-Metalation (DoM) . This powerful technique allows for the regioselective functionalization of aromatic rings by using a directing group to position a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-hydrogen.

In this case, the fluorine atom is a potent, though often underappreciated, directing group.[11][12] Its strong inductive effect acidifies the ortho-protons, facilitating their removal. The synthesis can be envisioned starting from the commercially available precursor, 2-chloro-1-fluoro-3-methylbenzene.

Plausible Synthetic Workflow

The logical pathway involves the initial lithiation of the precursor at the position ortho to the fluorine atom, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound 98 286474-59-7 [sigmaaldrich.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 286474-59-7 this compound AKSci 9160AD [aksci.com]

- 10. 286474-59-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]

Core Molecular Attributes and Physicochemical Properties

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde

This guide provides a comprehensive technical overview of this compound (CAS No. 286474-59-7), a key substituted benzaldehyde intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties, synthesis, and applications in the broader context of pharmaceutical and fine chemical development.

This compound is a trifunctionalized aromatic compound, incorporating chloro, fluoro, and methyl substituents on a benzaldehyde framework. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable building block in multi-step organic synthesis. The aldehyde group serves as a primary reaction site for nucleophilic addition and condensation reactions, while the halogen and methyl groups modulate the electronic properties and steric environment of the aromatic ring.

The molecular formula for this compound is C₈H₆ClFO, and its molecular weight is 172.59 g/mol .[1][2][3] The presence of the fluorine atom is particularly noteworthy; in medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of drug candidates.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.59 g/mol | [1][2][3] |

| CAS Number | 286474-59-7 | [1][2] |

| Appearance | Liquid (at 20°C) | [5] |

| Boiling Point | 249 °C (lit.) | [1][5] |

| Density | 1.3 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.548 (lit.) | [1] |

| Flash Point | >110 °C (230 °F) - closed cup | [3][5] |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc(Cl)c(C=O)c1F | [1] |

Synthesis and Purification Strategy

The synthesis of substituted benzaldehydes often involves the controlled oxidation of the corresponding toluene derivative. This approach is generally favored for its atom economy and the commercial availability of diverse toluene precursors.

Proposed Synthetic Pathway: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene

A logical and industrially scalable approach to synthesize this compound is through the selective oxidation of 2-chloro-6-fluoro-3-methyltoluene. The choice of oxidant is critical to prevent over-oxidation to the corresponding benzoic acid, a common side reaction. While various oxidants can be employed, methods using manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN) offer good selectivity for the aldehyde.

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work must be conducted by qualified personnel with appropriate safety measures in place.

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chloro-6-fluoro-3-methyltoluene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Oxidation: To the stirred solution, add activated manganese dioxide (MnO₂, ~5-10 eq) portion-wise. The use of a significant excess of MnO₂ is crucial as its activity can vary. The reaction is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.

-

Expert Insight: The choice of MnO₂ is deliberate. It is a mild and selective heterogeneous oxidant for benzylic C-H bonds, minimizing the risk of over-oxidation to the carboxylic acid, which can be a significant issue with stronger oxidants like potassium permanganate.

-

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional DCM.

-

Extraction: Combine the filtrate and washes. If a more polar solvent like acetonitrile was used, the solvent should be removed under reduced pressure and the residue redissolved in an immiscible solvent like ethyl acetate for aqueous work-up. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Quality Control and Structural Elucidation

Confirming the identity and purity of the final compound is a non-negotiable step in chemical synthesis, particularly for materials intended for drug development. A multi-pronged analytical approach ensures a self-validating system of quality control.

Caption: A standard quality control workflow for validating the identity and purity of a synthesized chemical intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a characteristic aldehyde proton signal (singlet) around δ 9.5-10.5 ppm, a methyl group signal (singlet) around δ 2.2-2.5 ppm, and distinct signals in the aromatic region (δ 7.0-8.0 ppm). ¹³C NMR would confirm the presence of the carbonyl carbon (~190 ppm) and other carbon environments.

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (172.59), with a characteristic isotopic pattern ([M+2]+) due to the presence of chlorine.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A high-purity sample (>98%) will show a single major peak with minimal impurities.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational intermediates in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). This compound is no exception and serves as a versatile precursor.

-

Scaffold for Heterocyclic Synthesis: The aldehyde functional group is a key handle for building heterocyclic ring systems (e.g., quinolines, pyrimidines, imidazoles), which are prevalent scaffolds in modern pharmaceuticals.

-

Intermediate for Agrochemicals and Pharmaceuticals: Halogenated aromatic compounds are frequently used in the synthesis of pesticides and drugs.[7][8] The specific substitution pattern of this molecule can be leveraged to synthesize targeted inhibitors or receptor agonists/antagonists where precise steric and electronic interactions are required for biological activity. The fluorine atom, in particular, can enhance binding to target proteins and improve the pharmacokinetic profile of the final molecule.[4]

Safety, Handling, and Storage

Proper handling of any chemical intermediate is paramount for laboratory safety. Based on available safety data, this compound is classified as an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9] |

| Signal Word | Warning | [5][9] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

-

Handling: Work should be conducted in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid contact with skin and eyes and inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The compound is noted to be potentially air-sensitive, suggesting that storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- 1. jk-sci.com [jk-sci.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. store.p212121.com [store.p212121.com]

- 4. nbinno.com [nbinno.com]

- 5. 286474-59-7 this compound AKSci 9160AD [aksci.com]

- 6. PubChemLite - this compound (C8H6ClFO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. CN110035992B - Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide for Laboratory Professionals

An In-depth Technical Guide to the Safe Handling of 6-Chloro-2-fluoro-3-methylbenzaldehyde

This document provides a comprehensive safety and handling guide for this compound (CAS No. 286474-59-7), a substituted aromatic aldehyde frequently utilized in chemical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of the hazards and control measures associated with this compound is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and field-proven insights into best practices.

Chemical Profile and Hazard Summary

This compound is a combustible liquid that presents as a skin, eye, and respiratory irritant.[1][2][3][4][5] The primary risks associated with this chemical stem from direct contact and inhalation. Understanding its physical properties is the first step in establishing appropriate handling protocols.

Chemical Identifiers and Properties

A clear identification of the chemical is crucial for accurate record-keeping and safety management.

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [1][5][6][7] |

| Molecular Formula | C₈H₆ClFO | [1][5][6][8] |

| Molecular Weight | 172.59 g/mol | [1][5][6][8] |

| IUPAC Name | This compound | [5] |

| Synonyms | 6-Chloro-2-fluoro-m-tolualdehyde | [1][5] |

Physicochemical Data

These properties dictate the chemical's behavior under various laboratory conditions and are essential for designing safe experiments and storage solutions.

| Property | Value | Source(s) |

| Physical Form | Liquid | [3] |

| Boiling Point | 249 °C | [1][3][5][9] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][3][4][5][9] |

| Density | 1.3 g/mL at 25 °C | [1][3][5][9][10] |

| Refractive Index | n20/D 1.548 | [1][5][9] |

| Sensitivity | Air Sensitive | [4][9] |

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound is classified under GHS as a warning-level hazard, primarily affecting the skin, eyes, and respiratory system.

GHS Hazard Profile

| Hazard Class | Category | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

Toxicological Discussion

The toxicological data for this compound is primarily focused on its irritant properties.[4][8][12] There is currently no available data to classify it for germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] The irritant nature of aldehydes is often attributed to their ability to react with biological macromolecules. The chloro and fluoro substituents can further influence this reactivity. One study noted the use of a quantitative structure-activity relationship (QSAR) model to establish its toxicity in the aquatic organism Tetrahymena pyriformis, indicating its potential environmental impact.[1]

Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is not merely about wearing PPE; it is a systematic approach starting with engineering controls. The principle of the "Hierarchy of Controls" should always be applied.

Engineering and Administrative Controls

-

Ventilation : All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][13][14] This is the primary engineering control to minimize respiratory exposure to its vapors, as it may cause respiratory irritation.[2][4]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[4][15][16] Their proximity is critical for immediate decontamination in case of accidental contact.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow SOPs for all procedures involving this chemical. This includes pre-operational checks of safety equipment and spill kits.[14]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the risks involved.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles conforming to EN166 or NIOSH standards.[8][14] | Protects against splashes that can cause serious eye irritation (H319).[11] A face shield may be worn in addition to goggles for tasks with a higher splash risk. |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact which causes irritation (H315).[11] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[8][17] |

| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. | Standard laboratory practice to protect skin from accidental contact.[8][14] An impervious apron can provide additional protection.[14] |

| Respiratory | Type ABEK (EN14387) respirator filter or equivalent.[1] | Required when engineering controls are insufficient or during spill cleanup. ABEK filters provide protection against Organic vapors (A), Inorganic vapors (B), Sulfur dioxide (E), and Ammonia (K). |

Emergency Procedures and First-Aid Protocols

Immediate and correct response to an exposure is critical to minimizing harm. All laboratory personnel must be trained on these procedures.

First-Aid Measures

The following workflow outlines the critical steps to take following an accidental exposure.

(Source for all first-aid steps:[4][8][11][13][15])

Causality Note: The 15-minute flushing period for skin and eyes is a widely accepted standard designed to ensure the chemical is sufficiently diluted and washed away, thereby mitigating the extent of irritation and potential tissue damage.[13] For ingestion, vomiting is not induced due to the risk of causing further damage to the esophagus.[15]

Fire-Fighting and Accidental Release

-

Fire-Fighting : This compound is a combustible liquid with a high flash point of 110 °C.[1][3] Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4][17] Firefighters must wear self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products, which include carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[4][11]

-

Accidental Release : In case of a spill, evacuate the area and ensure adequate ventilation.[17] Remove all sources of ignition.[18] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13][19] Collect the material into a suitable, labeled container for hazardous waste disposal.[14][19][20] Do not allow the product to enter drains or waterways.[13]

Handling, Storage, and Disposal

Proper long-term management of this chemical is essential for safety and maintaining its purity.

Safe Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[8][13] Avoid breathing vapors or mist.[11][13] Wash hands thoroughly after handling.[2][11][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][8][13][19] Several sources note that this chemical is "Air Sensitive," and therefore storing it under an inert atmosphere (e.g., nitrogen or argon) is a critical best practice to prevent degradation.[4][8][9] Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[11] Do not dispose of it down the drain or in the regular trash.[21] All waste disposal should be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[17] Empty containers must be triple-rinsed, with the first rinse collected as hazardous waste, before being discarded.[21]

Ecological Information

While comprehensive ecological data is limited, the compound is assigned a Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.[1] This underscores the importance of preventing its release into the environment by adhering to strict spill control and disposal protocols.

References

- 1. 6-氯-2-氟-3-甲基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. 286474-59-7 this compound AKSci 9160AD [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. This compound | 286474-59-7 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. store.p212121.com [store.p212121.com]

- 10. 286474-59-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. fishersci.com [fishersci.com]

- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-chloro-2-fluoro-3-methylbenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document, intended for an audience of researchers and drug development professionals, details two primary, robust synthetic strategies: the Vilsmeier-Haack formylation and directed ortho-lithiation of 4-chloro-2-fluorotoluene. Each method is presented with a thorough explanation of the underlying reaction mechanisms, detailed step-by-step experimental protocols, and a discussion of the critical process parameters. Furthermore, this guide includes a comprehensive characterization of the target molecule, complete with expected spectroscopic data, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The specific substitution pattern on the benzene ring allows for the fine-tuning of the molecule's steric and electronic properties, which is paramount in the design of targeted therapeutics.

This compound, with its unique combination of chloro, fluoro, and methyl substituents, presents a valuable scaffold for the synthesis of novel bioactive compounds. The strategic placement of these functional groups can influence molecular conformation, binding affinity to biological targets, and metabolic stability. This guide aims to provide a detailed and practical resource for the efficient and reliable synthesis of this important chemical intermediate.

Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the preparation of this compound. The choice between these methods will depend on the specific laboratory capabilities, desired scale of production, and tolerance for certain reagents.

2.1. Pathway 1: Vilsmeier-Haack Formylation of 4-Chloro-2-fluorotoluene

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group.

2.1.1. Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chloro-2-fluorotoluene attacks the Vilsmeier reagent. The directing effects of the substituents on the ring guide the formylation to the desired ortho position relative to the fluorine atom and para to the chlorine atom. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[1][4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

2.1.2. Experimental Protocol

Materials:

-

4-Chloro-2-fluorotoluene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Diethyl ether

-

Brine solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a solution of 4-chloro-2-fluorotoluene (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

2.2. Pathway 2: Directed Ortho-lithiation of 4-Chloro-2-fluorotoluene

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[5] This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of 4-chloro-2-fluorotoluene, the fluorine atom can act as a modest directing group.

2.2.1. Reaction Mechanism

The mechanism involves the following key steps:

-

Deprotonation: A strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), selectively removes a proton from the position ortho to the fluorine atom.

-

Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

-

Work-up: Aqueous work-up hydrolyzes the intermediate to yield the final product.

Diagram of the Directed Ortho-lithiation Pathway

2.2.2. Experimental Protocol

Materials:

-

4-Chloro-2-fluorotoluene

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a solution of 4-chloro-2-fluorotoluene (1.0 eq) and anhydrous TMEDA (1.2 eq) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

-

After the addition, continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physical and spectroscopic methods.

3.1. Physical Properties

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [6] |

| Appearance | Off-white to yellow solid |

| Boiling Point | 249 °C (lit.)[6] |

| Density | 1.3 g/mL at 25 °C (lit.)[6] |

| Refractive Index | n20/D 1.548 (lit.)[6] |

3.2. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the aldehyde proton. The aromatic region will display coupling patterns consistent with a trisubstituted benzene ring, with additional splitting due to the fluorine atom.

-

Expected Chemical Shifts (δ, ppm):

-

Aldehyde proton (CHO): ~10.2 ppm (singlet)

-

Aromatic protons: ~7.2-7.8 ppm (multiplet)

-

Methyl protons (CH₃): ~2.3 ppm (singlet)

-

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The aldehyde carbon will appear at a characteristic downfield shift. The aromatic carbons will show signals in the range of 110-165 ppm, with carbon-fluorine coupling observed for the carbons in proximity to the fluorine atom.

-

Expected Chemical Shifts (δ, ppm):

-

Aldehyde carbon (C=O): ~188 ppm

-

Aromatic carbons: ~115-160 ppm

-

Methyl carbon (CH₃): ~15 ppm

-

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1690-1715 cm⁻¹. Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, as well as C-Cl and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 172.58). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Safety Considerations

Both synthetic pathways described in this guide involve the use of hazardous reagents and require appropriate safety precautions.

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Organolithium reagents (n-BuLi, s-BuLi): are pyrophoric and will ignite on contact with air and moisture. They must be handled under a strictly inert atmosphere.

-

N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Emergency procedures for chemical spills and exposures should be in place.

Conclusion

This technical guide has outlined two effective and reliable synthetic methodologies for the preparation of this compound. The Vilsmeier-Haack formylation and the directed ortho-lithiation of 4-chloro-2-fluorotoluene both offer viable routes to this important synthetic intermediate. The choice of method will be dictated by the specific requirements of the research or development project. By providing detailed mechanistic insights, step-by-step protocols, and comprehensive characterization data, this guide serves as a valuable resource for chemists engaged in the synthesis of novel pharmaceutical agents.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. This compound 98 286474-59-7 [sigmaaldrich.com]

Properties and uses of 6-Chloro-2-fluoro-3-methylbenzaldehyde

An In-depth Technical Guide to 6-Chloro-2-fluoro-3-methylbenzaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a polysubstituted aromatic aldehyde that serves as a critical and versatile building block in modern synthetic chemistry. Its unique arrangement of chloro, fluoro, methyl, and aldehyde functional groups on a benzene ring imparts specific reactivity and steric properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines plausible synthetic routes, and explores its significant applications, particularly in the fields of pharmaceutical and agrochemical development. The content herein is curated for researchers, chemists, and professionals in drug discovery and process development, offering expert insights into the strategic utilization of this compound.

Core Chemical and Physical Properties

This compound, also known as 6-chloro-2-fluoro-m-tolualdehyde, is a compound whose utility is defined by its precise chemical structure. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, in conjunction with the reactive aldehyde, allows for a wide range of chemical transformations.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 286474-59-7 | [1] |

| Molecular Formula | C₈H₆ClFO | [1] |

| Molecular Weight | 172.59 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | 249 °C (lit.) | |

| Density | 1.3 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.548 (lit.) | |

| Flash Point | >110 °C (>230 °F) | N/A |

| SMILES | Cc1ccc(Cl)c(C=O)c1F | |

| InChI Key | GGZOMBUJFMOEEZ-UHFFFAOYSA-N |

Table 1: Key Physicochemical Properties of this compound.

The compound's structure, with its distinct substituents, makes it a subject of interest in quantitative structure-activity relationship (QSAR) models, such as those studying aquatic toxicity.

Synthesis and Mechanistic Considerations

A common strategy involves the controlled oxidation of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methyltoluene. This method avoids harsh conditions that could degrade the sensitive aldehyde product.

Proposed Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is based on general methodologies for the synthesis of halogenated benzaldehydes, such as the preparation of 2-chloro-6-fluorobenzaldehyde from its toluene precursor.[2][3]

Step 1: Free-Radical Chlorination of the Benzylic Position The synthesis begins with 2-chloro-6-fluoro-3-methyltoluene. The methyl group is selectively halogenated under free-radical conditions.

-

Rationale: Illuminating the reaction mixture with a suitable light source (e.g., a metal-halide lamp) initiates the formation of chlorine radicals, which preferentially attack the benzylic protons of the methyl group.[3] This leads to a mixture of the mono-, di-, and trichlorinated benzyl species. The reaction is driven to the dichlorinated intermediate, 2-chloro-1-(dichloromethyl)-6-fluoro-3-methylbenzene.

Step 2: Hydrolysis to the Aldehyde The resulting dichloromethyl group is then hydrolyzed to form the aldehyde.

-

Rationale: The hydrolysis is typically catalyzed by a strong acid (like sulfuric acid) or a solid superacid catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄) in the presence of water.[3][4] The geminal dichlorides are unstable in aqueous acid and readily convert to the corresponding aldehyde.

Step 3: Purification The final product, this compound, is isolated and purified from the reaction mixture.

-

Rationale: An alkaline wash is used to neutralize the acidic catalyst and any carboxylic acid byproducts.[3] The crude product is then purified using techniques like reduced-pressure distillation or rectification to achieve high purity.[3]

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a key intermediate. The aldehyde group provides a reactive handle for building molecular complexity, while the halogen and methyl substituents help tune the steric and electronic properties of the final active ingredient, often enhancing metabolic stability or target binding affinity.

Role in Pharmaceutical Synthesis

Halogenated benzaldehydes are foundational in medicinal chemistry. For instance, the related compound 2-chloro-6-fluorobenzaldehyde is a crucial precursor for producing penicillinase-resistant antibiotics like flucloxacillin.[2][5] This underscores the importance of this class of reagents in developing drugs to combat resistant bacterial infections.

While specific drugs derived from this compound are not detailed in the initial search, its structure is cited in patents for compounds aimed at treating diseases like obesity, suggesting its use as a building block in the synthesis of novel therapeutic agents.[6] The aldehyde can be converted into various functional groups or used in condensation reactions to form heterocyclic cores common in many biologically active molecules.[7]

Caption: Key synthetic transformations of the aldehyde for API development.

Utility in Agrochemicals

Similar to pharmaceuticals, the development of advanced agrochemicals relies on specialized intermediates. Fluorinated benzaldehydes are instrumental in creating potent and selective herbicides, pesticides, and fungicides.[8] The fluorine atom can increase the biological activity and metabolic stability of the final product. The structural motif of this compound makes it a candidate for synthesizing active ingredients used in modern crop protection. For example, related structures are precursors to highly effective diamide insecticides.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety.

Hazard Identification and Precautions

This compound is classified as a warning-level hazard, primarily causing skin, eye, and respiratory irritation.

-

Hazard Statements (H-codes):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use an approved respirator with an organic vapor cartridge (e.g., type ABEK EN14387 filter).

-

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its synthetically versatile structure. The precise placement of its functional groups provides a robust platform for constructing complex molecular architectures. For researchers and developers in the pharmaceutical and agrochemical industries, this compound offers a reliable starting point for creating novel active ingredients with tailored properties. A thorough understanding of its chemical properties, synthetic pathways, and safety protocols is essential for leveraging its full potential in research and development.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Quinazoline Derivatives from 6-Chloro-2-fluoro-3-methylbenzaldehyde

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. A significant portion of their anticancer activity stems from the inhibition of tyrosine kinases, crucial regulators of cellular signaling pathways often dysregulated in cancer. The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of their therapeutic properties, making the development of efficient and versatile synthetic routes a paramount objective in medicinal chemistry.

This document provides a detailed guide for the synthesis of quinazoline derivatives, commencing with the strategically substituted starting material, 6-Chloro-2-fluoro-3-methylbenzaldehyde. The rationale behind this choice lies in the inherent reactivity of the aldehyde and the directing effects of the halogen and methyl substituents, which can be exploited to construct a diverse library of quinazoline analogues.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of quinazoline derivatives from 2-aminobenzaldehyde precursors is a well-established and versatile strategy. Our approach will focus on a robust and adaptable multi-step synthesis, beginning with the conversion of this compound to a key 2-aminobenzaldehyde intermediate, followed by cyclization to form the quinazoline core. Subsequent modifications can then be introduced to diversify the final products.

The overall synthetic workflow is depicted below:

Figure 1: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 2-Amino-6-chloro-3-methylbenzaldehyde

The initial and critical phase of this synthesis involves the regioselective introduction of an amino group ortho to the aldehyde functionality. This is typically achieved through a two-step process of nitration followed by reduction.

Protocol 1: Nitration of this compound

Rationale: The directing effects of the existing substituents on the benzene ring are paramount in this step. The aldehyde is a meta-director, while the chloro and fluoro groups are ortho, para-directors. However, the steric hindrance from the adjacent methyl and chloro groups will favor nitration at the position ortho to the aldehyde and para to the chloro group.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Ice bath

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude nitro-intermediate.

Protocol 2: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of metal-acid systems. For laboratory-scale synthesis, the use of iron powder in acetic acid is a cost-effective and efficient method.

Materials:

-

Crude nitro-intermediate from Protocol 1

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Celite®

-

Sodium hydroxide solution (2 M)

-

Ethyl acetate

Procedure:

-

Suspend the crude nitro-intermediate (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and glacial acetic acid (4:1 v/v).

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the Celite® pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and neutralize by washing with 2 M sodium hydroxide solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the crude 2-amino-6-chloro-3-methylbenzaldehyde. This intermediate can be purified by column chromatography if necessary.

Part 2: Construction of the Quinazoline Core

With the key 2-aminobenzaldehyde intermediate in hand, the next stage is the cyclization to form the quinazoline ring. This can be achieved through various methods, often involving condensation with a nitrogen source.

Protocol 3: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Rationale: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The reaction of a 2-aminobenzonitrile (which can be formed in situ from the aldehyde) with formamidine acetate under microwave irradiation is an efficient method for the synthesis of 4-aminoquinazolines.

Materials:

-

2-Amino-6-chloro-3-methylbenzaldehyde

-

Formamidine acetate

-

Ammonium acetate

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine 2-amino-6-chloro-3-methylbenzaldehyde (1.0 eq), formamidine acetate (1.5 eq), and ammonium acetate (2.0 eq) in DMF.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes). The optimal conditions should be determined empirically.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 8-chloro-7-methyl-4-aminoquinazoline.

Figure 2: Detailed workflow for the synthesis of the quinazoline core.

Part 3: Diversification of the Quinazoline Scaffold

The synthesized 8-chloro-7-methyl-4-aminoquinazoline serves as a versatile platform for further functionalization. The 4-amino group can be a nucleophile in various reactions, or the chloro group at the 8-position can be a site for substitution reactions.

Protocol 4: N-Arylation of 4-Aminoquinazoline

Rationale: The introduction of an aryl group at the 4-amino position is a common strategy to modulate the biological activity of quinazoline derivatives. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

-

8-Chloro-7-methyl-4-aminoquinazoline

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add 8-chloro-7-methyl-4-aminoquinazoline (1.0 eq), the aryl halide (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 100-110°C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl-4-aminoquinazoline derivative.

Data Summary

| Compound | Starting Material | Key Reagents | Yield (%) | Analytical Data |

Application Notes & Protocols: The Strategic Use of 6-Chloro-2-fluoro-3-methylbenzaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: The Architectural Value of a Polysubstituted Benzaldehyde

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) hinges on the selection of precisely functionalized building blocks. 6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS No. 286474-59-7) has emerged as a key intermediate of significant strategic value. Its utility is not merely in its reactive aldehyde handle, but in the specific constellation of substituents on the aromatic ring. The presence of chlorine and fluorine atoms is a well-established strategy to modulate a molecule's physicochemical properties. Fluorine, in particular, can enhance metabolic stability, increase binding affinity to target proteins, and improve lipophilicity, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1]

This guide provides an in-depth exploration of this compound as a precursor in pharmaceutical synthesis. We will elucidate its role in constructing complex heterocyclic scaffolds, with a particular focus on its application in the synthesis of kinase inhibitors, a cornerstone of targeted cancer therapy. The protocols and insights provided are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 286474-59-7 | [2] |

| Molecular Formula | C₈H₆ClFO | [3] |

| Molecular Weight | 172.58 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 249 °C (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Density | 1.3 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.548 (lit.) | [2] |

Safety & Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area.[2]

-

Response: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing.[2]

-

Storage: Store in a well-ventilated place with the container tightly closed. It is noted to be air-sensitive and should be stored under an inert atmosphere.

-

Core Application: A Building Block for Kinase Inhibitor Scaffolds

The primary utility of this compound in pharmaceutical synthesis is its function as an electrophilic partner in carbon-carbon and carbon-nitrogen bond-forming reactions. The aldehyde group provides a reactive site for constructing more complex molecular architectures. This is particularly relevant in the synthesis of kinase inhibitors, many of which feature complex heterocyclic cores decorated with substituted aryl groups. The specific substitution pattern of this benzaldehyde can be critical for achieving high potency and selectivity for the target kinase.

A foundational reaction for extending the carbon skeleton of an aldehyde is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated product. This product is a versatile intermediate that can undergo subsequent cyclization and functionalization steps to build the core structures of drugs like the MEK inhibitor Trametinib.[5][6]

General Synthetic Workflow

The diagram below illustrates a generalized workflow where this compound is utilized to generate a key intermediate, which is then incorporated into a final, complex API like a kinase inhibitor.

References

The Strategic Synthesis of Diamide Insecticides from 6-Chloro-2-fluoro-3-methylbenzaldehyde: An Application Guide for Agrochemical R&D

Introduction: The Critical Role of Diamide Insecticides in Modern Agriculture

The class of diamide insecticides, which includes blockbuster products like chlorantraniliprole and cyantraniliprole, represents a significant advancement in crop protection technology. These compounds exhibit high efficacy against a broad spectrum of lepidopteran pests, coupled with low toxicity to non-target organisms.[1] Their novel mode of action, targeting the insect ryanodine receptors, leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and ultimately, pest mortality.[1] The intricate molecular architecture of these insecticides necessitates a sophisticated and efficient synthetic strategy. This guide provides a comprehensive overview and detailed protocols for the preparation of diamide insecticides, with a strategic focus on utilizing 6-Chloro-2-fluoro-3-methylbenzaldehyde as a versatile starting material for the synthesis of a key structural component.

The industrial synthesis of these vital agrochemicals hinges on the convergent coupling of two primary intermediates: a substituted pyrazole carboxylic acid and a functionalized anthranilic acid derivative.[2] This document will elucidate a plausible and efficient synthetic pathway to one of these key building blocks, 2-amino-5-chloro-3-methylbenzoic acid, commencing from this compound. Furthermore, established protocols for the synthesis of the pyrazole counterpart and the final amide coupling will be detailed, providing researchers and process chemists with a comprehensive roadmap for development.

Synthetic Strategy Overview: A Convergent Approach

The overall synthetic strategy for diamide insecticides such as chlorantraniliprole is a convergent one, maximizing efficiency and yield by preparing complex intermediates separately before their final union. The core of this strategy is the formation of a critical amide bond between two key fragments.

Part 1: Synthesis of the Key Anthranilic Acid Intermediate

A plausible and efficient synthetic route to 2-amino-5-chloro-3-methylbenzoic acid from this compound is proposed, involving a three-step sequence of oxidation, nucleophilic aromatic substitution, and chlorination.

Step 1.1: Oxidation of this compound

Causality: The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. This transformation is crucial as the carboxyl group is a necessary component of the final anthranilic acid intermediate and also acts as an activating group for the subsequent nucleophilic aromatic substitution. Various oxidizing agents can be employed, with sodium chlorite being an effective and relatively mild option that minimizes side reactions.[3][4]

Protocol: Sodium Chlorite Oxidation

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

To the flask, add this compound (1.0 eq) and acetonitrile (qs).

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

In a separate beaker, prepare a solution of sodium chlorite (NaClO2, 1.5 eq) in water.

-

Slowly add the sodium chlorite solution to the stirred reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na2SO3).

-

Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-chloro-2-fluoro-3-methylbenzoic acid.

| Intermediate | Molecular Formula | Molecular Weight | Physical Form |

| This compound | C8H6ClFO | 172.59 g/mol | Liquid |

| 6-Chloro-2-fluoro-3-methylbenzoic acid | C8H6ClFO2 | 188.59 g/mol | Solid |

Step 1.2: Nucleophilic Aromatic Substitution (SNAr) for Amination

Causality: The fluorine atom in 6-chloro-2-fluoro-3-methylbenzoic acid is activated towards nucleophilic aromatic substitution by the presence of the ortho-carboxyl group and the para-chloro group. This allows for the displacement of the fluoride ion by an amino group.[5][6] The use of aqueous ammonia under elevated temperature and pressure is a common industrial method for such transformations.

Protocol: Amination via SNAr

-

In a high-pressure autoclave, charge 6-chloro-2-fluoro-3-methylbenzoic acid (1.0 eq) and a concentrated aqueous solution of ammonia (excess).

-

Seal the autoclave and heat the mixture to 120-150 °C with stirring. The internal pressure will increase.

-

Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

-

Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-6-chloro-3-methylbenzoic acid.

Step 1.3: Regioselective Chlorination

Causality: The final step in the synthesis of the anthranilic acid intermediate is the regioselective chlorination at the 5-position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the chloro group from the previous step, the incoming electrophile is directed to the vacant ortho position (position 5 relative to the amino group). N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this purpose.[7][8]

Protocol: Chlorination with N-Chlorosuccinimide (NCS)

-

In a round-bottom flask, dissolve 2-amino-6-chloro-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-Chlorosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove any residual DMF and succinimide, and dry under vacuum to yield 2-amino-5-chloro-3-methylbenzoic acid.

| Intermediate | Molecular Formula | Molecular Weight | Physical Form |

| 2-Amino-6-chloro-3-methylbenzoic acid | C8H8ClNO2 | 185.61 g/mol | Solid |

| 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | 185.61 g/mol | Solid |

Part 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate

The second key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is synthesized from 2,3-dichloropyridine through a well-established multi-step process.[9][10][11]

Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A detailed, step-by-step protocol for this synthesis is often proprietary and subject to patent literature. However, a general outline based on published methods is as follows[9][12]:

-

Hydrazinolysis: React 2,3-dichloropyridine with hydrazine hydrate to form (3-chloropyridin-2-yl)hydrazine.

-

Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base to form the pyrazolidinone ring.

-

Bromination: Treat the pyrazolidinone intermediate with a brominating agent to introduce the bromine atom at the 3-position of the pyrazole ring.

-

Oxidation/Aromatization: Oxidize the pyrazolidine ring to a pyrazole.

-

Hydrolysis: Hydrolyze the ester group to the carboxylic acid to yield the final product.

Part 3: Final Amide Coupling to Form Diamide Insecticides

The final and critical step is the amide bond formation between the two key intermediates. This can be achieved through two primary routes: direct coupling or via a benzoxazinone intermediate.[2][13]

Route A: Direct Amide Coupling

Causality: This method involves the activation of the carboxylic acid group of the pyrazole intermediate, typically by converting it into a more reactive species like an acid chloride or a mixed anhydride, which then readily reacts with the amino group of the anthranilic acid derivative.[14] Methanesulfonyl chloride is a commonly used activating agent in the presence of a base.[2]

Protocol: Direct Amide Coupling

-

In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-3-methylbenzoic acid (or its N-methyl amide derivative) (1.05 eq) in a suitable aprotic solvent (e.g., acetonitrile).

-

Add a tertiary amine base (e.g., triethylamine or pyridine, 2.5 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by HPLC).

-

Upon completion, the reaction is typically worked up by adding water to precipitate the crude product.

-

The crude product is then filtered, washed, and purified by recrystallization to afford the final diamide insecticide.

Route B: Coupling via a Benzoxazinone Intermediate

Causality: This two-step approach first involves the cyclization of the two intermediates to form a benzoxazinone ring, which is then opened by an amine (e.g., methylamine) to yield the final product. This can sometimes offer advantages in terms of purification and yield.[2][13]

Protocol: Benzoxazinone Formation and Ring Opening

-

Benzoxazinone Formation: React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid with 2-amino-5-chloro-3-methylbenzoic acid in the presence of a dehydrating agent (e.g., methanesulfonyl chloride and a base) to form the 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one intermediate.[13]

-

Ring Opening: Isolate the benzoxazinone intermediate and react it with an aqueous solution of methylamine to open the ring and form the final N-methyl amide of the diamide insecticide.

Safety and Handling

This compound is an irritant and may cause skin, eye, and respiratory irritation.[15][16] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent used in the synthesis.[17][18] The reactions described involve corrosive and potentially hazardous reagents, and appropriate care must be taken. High-pressure reactions should only be performed by trained personnel with the proper equipment.

Conclusion

The synthesis of diamide insecticides is a testament to the ingenuity of modern agrochemical research. By employing a convergent synthetic strategy and leveraging versatile starting materials like this compound, it is possible to construct these complex and highly effective molecules. The protocols and strategic insights provided in this guide are intended to empower researchers and development professionals in their efforts to innovate and optimize the production of these vital crop protection agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. datapdf.com [datapdf.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 | Benchchem [benchchem.com]

- 10. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 13. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. jk-sci.com [jk-sci.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

Synthesis of chlorantraniliprole from 6-Chloro-2-fluoro-3-methylbenzaldehyde

An Application Note for the Synthesis of Chlorantraniliprole

Topic: Synthesis of Chlorantraniliprole Reference Starting Material Analysis: 6-Chloro-2-fluoro-3-methylbenzaldehyde Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Overview of Chlorantraniliprole Synthesis

Chlorantraniliprole is a pioneering insecticide from the anthranilic diamide class, renowned for its potent and selective activation of insect ryanodine receptors.[1] This mode of action leads to the uncontrolled release of internal calcium stores, causing muscle paralysis and eventual death in targeted pests. Its remarkable efficacy and safety profile in mammals have made it a cornerstone of modern crop protection.

The industrial synthesis of this complex molecule is a testament to strategic chemical design, primarily revolving around the convergent coupling of two key intermediates:

-

The Anthranilamide Core: 2-amino-5-chloro-N,3-dimethylbenzamide

-

The Pyrazole Carboxylic Acid: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This document provides a detailed guide to the synthesis of these intermediates and their final assembly into chlorantraniliprole, grounded in established and scalable chemical transformations.[2]

A critical analysis of the proposed starting material, this compound, is also included. While not a conventional precursor, we will explore the theoretical transformations required to integrate it into the established synthetic pathway, highlighting the significant chemical challenges involved. This approach ensures a robust understanding of not only the "how" but also the critical "why" behind established industrial routes.

Part I: Synthesis of the Anthranilamide Core (Intermediate A)

The first key intermediate is 2-amino-5-chloro-N,3-dimethylbenzamide . A common and efficient pathway begins with 3-methyl-2-nitrobenzoic acid, leveraging a sequence of reduction, chlorination, and amidation.

Workflow for Intermediate A Synthesis

Caption: Synthetic pathway for Intermediate A.

Protocol 1: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

Step 1: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to a primary amine, a crucial functional group for the final coupling step. Catalytic hydrogenation is preferred for its high efficiency and clean conversion.

-

Charge a hydrogenation reactor with 3-methyl-2-nitrobenzoic acid and a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 0.2-0.5 MPa) and heat to approximately 50-60°C.

-

Maintain the reaction for several hours until hydrogen uptake ceases. Monitor completion using TLC or HPLC.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 2: Regioselective Chlorination

-

Rationale: A chlorine atom is introduced para to the activating amino group. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent for this transformation.

-

Dissolve the 2-amino-3-methylbenzoic acid from the previous step in an inert solvent like dichloroethane.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of sulfuryl chloride dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-